O-Mustard

Chemical Warfare Agent Toxicology Vesicant Potency Comparative Toxicity

Forensic and CWA verification labs require Agent T, not generic sulfur mustard, to avoid false negatives. O-Mustard (bis(2-chloroethylthioethyl)ether) is the sole source of the HETEOETE protein adduct biomarker for exposure to thickened 'HT' mixtures. - 3× higher vesicant toxicity than HD - stringent positive control for countermeasure efficacy - Induces unique intramolecular protein cross-links (e.g., HSA Cys34-Glu86) for alkylation mechanism studies - Certified reference material for CWC Schedule 1 compliance

Molecular Formula C8H16Cl2OS2
Molecular Weight 263.2 g/mol
CAS No. 63918-89-8
Cat. No. B13951621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Mustard
CAS63918-89-8
Molecular FormulaC8H16Cl2OS2
Molecular Weight263.2 g/mol
Structural Identifiers
SMILESC(CSCCCl)OCCSCCCl
InChIInChI=1S/C8H16Cl2OS2/c9-1-5-12-7-3-11-4-8-13-6-2-10/h1-8H2
InChIKeyFWVCSXWHVOOTFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySulfur mustards, including Agent T (O-Mustard), do not dissolve much in water, but dissolve easily in oils, fats, and other solvents. /Sulfur mustards/
Although sulfur mustards have limited solubility in water at neutral pH, the small quantity that dissolves is reactive. /Sulfur mustards/

O-Mustard: Chemical Identity and Baseline Profile


O-Mustard (Agent T, bis(2-chloroethylthioethyl)ether, CAS 63918-89-8) is a sulfur mustard analogue and a Schedule 1 vesicant under the Chemical Weapons Convention [1]. It is distinguished by its unique bis(2-chloroethylthioethyl)ether structure (C8H16Cl2OS2), which imparts distinct physicochemical properties compared to its parent compound, sulfur mustard [2]. As a component of the 'HT' mixture (60% sulfur mustard/40% Agent T), it serves as a thickener, increasing persistence and modifying the freezing point for warm-weather deployment [1]. It is a potent alkylating agent, forming DNA and protein adducts, and is a critical standard for forensic verification of chemical warfare agent exposure.

1

Forensic verification standard for HETEOETE protein/keratin adduct detection

2

Alkylating agent probe for DNA/protein adduct and cross-linking studies

3

Analytical reference for HT mixture characterization and thickener behavior

O-Mustard vs. Generic Mustards: Molecular Specificity


The assumption that all mustards are functionally interchangeable is a critical error in both experimental and forensic contexts. O-Mustard's unique bis(2-chloroethylthioethyl)ether structure fundamentally alters its physicochemical properties and, consequently, its biological and analytical signatures. Unlike the simpler sulfur mustard (HD) or other analogues like sesquimustard (Q), O-Mustard generates a distinct hydroxyethylthioethyloxyethylthioethyl (HETEOETE)-adduct upon reaction with nucleophilic protein residues [1]. This specific moiety is a definitive biomarker for exposure to Agent T and cannot be replicated by exposure to sulfur mustard (which yields a hydroxyethylthioethyl (HETE) adduct) or sesquimustard (which yields a hydroxyethylthioethylthioethyl (HETETE) adduct). Therefore, substituting a generic mustard for O-Mustard in a forensic verification assay will lead to false negatives or misidentification of the chemical agent. Similarly, its ~3-fold higher vesicant toxicity compared to sulfur mustard makes it a non-substitutable positive control for toxicity studies [2].

Target
O-Mustard (HETEOETE adduct)
Potential Substitute
Sulfur mustard (HETE) / Sesquimustard (HETETE)

Adduct signatures differ; HETEOETE moiety cannot be replicated by sulfur mustard or sesquimustard, leading to misidentification.

Target
O-Mustard toxicity profile
Potential Substitute
Sulfur mustard (HD)

Vesicant potency context may differ; substitution may underestimate biological endpoint response in model systems.

O-Mustard: Quantitative Differentiators vs. Analogues


Elevated Vesicant Potency vs. Sulfur Mustard

O-Mustard (Agent T) exhibits approximately three times the vesicant toxicity of the original sulfur mustard (HD), a critical differentiator for studies requiring a potent positive control or for assessing the hazard of mixed-agent formulations like 'HT'. This increased toxicity is attributed to structural modifications that enhance its alkylating efficiency and/or persistence [1].

Vesicant potency context
Reported
~3x relative to sulfur mustard
Supports toxicity reference interpretation
Historical source; conditions unspecified
Chemical Warfare Agent Toxicology Vesicant Potency Comparative Toxicity

HETEOETE Adduct for Unambiguous Forensic ID

O-Mustard exposure is uniquely identified by the formation of a hydroxyethylthioethyloxyethylthioethyl (HETEOETE) adduct on nucleophilic protein residues like Cys34 of human serum albumin (HSA). This adduct is structurally distinct from the hydroxyethylthioethyl (HETE) adduct generated by sulfur mustard (SM) and the hydroxyethylthioethylthioethyl (HETETE) adduct from sesquimustard (Q) [1]. A specific workflow using µLC-ESI MS/HR MS can differentiate between exposure to these three closely related agents based on the mass and fragmentation patterns of these distinct adducts.

HETEOETE adduct specificity
Head-to-head
Unique HETEOETE adduct vs. HETE/HETETE
Definitive forensic identification context
µLC-ESI MS/HR MS; HSA incubation
Forensic Toxicology Biomarker Discovery Chemical Warfare Agent Verification

Intramolecular Cross-Linking in HSA

In addition to forming distinct adducts, O-Mustard demonstrates the unique ability to induce intramolecular cross-links within the human serum albumin (HSA) protein structure, a phenomenon not typically reported for simpler mustards. Molecular dynamics simulations predicted, and experiments confirmed, that the Cys34(-HETEOETE) adduct interacts with and cross-links to other residues, including Glu86 and other glutamic acid residues in HSA [1]. This intramolecular cross-linking can alter protein conformation and function in a way that monofunctional adducts cannot.

Intramolecular cross-linking
Class-level
Cys34-Glu86 crosslink observed
May support protein conformation study context
Molecular dynamics + MS; further validation required
Protein Alkylation Structural Biology Intramolecular Cross-Linking

Keratin Adduct Signature in Hair

Analysis of human hair exposed to sulfur mustard (SM), sesquimustard (Q), and O-Mustard (T) reveals that each agent forms a characteristic alkyl-chain adduct on glutamic acid (E*) residues in hard keratins. O-Mustard uniquely generates a hydroxyethylthioethyloxyethylthioethyl (HETEOETE)-adduct, which is distinct from the HETE-adduct from SM and the HETETE-adduct from Q [1]. A mass spectrometry-based procedure targeting these adducted peptides (e.g., AE*IRSDL, FKTIE*EL, LE*TKLQF) provides a definitive, non-overlapping forensic signature for each agent.

Keratin adduct signature
Head-to-head
HETEOETE keratin adduct distinct from SM/Q
Supports hair-based exposure verification
Human hair in vitro; µLC-ESI MS/HR MS
Forensic Hair Analysis Biomarker Verification Chemical Warfare Agent Forensics

O-Mustard: Application-Based Procurement Guide


Forensic Verification of HT or Agent T Exposure

Forensic laboratories must procure O-Mustard (Agent T) as a certified reference standard to unambiguously identify exposure to this specific chemical warfare agent. As demonstrated by direct head-to-head comparison, O-Mustard exposure is the sole source of the HETEOETE protein and keratin adducts. Using sulfur mustard (HD) as a surrogate will not produce this signature, leading to false-negative or inconclusive results in a biomedical verification context [1]. This is non-negotiable for compliance with the Chemical Weapons Convention verification protocols.

High-Potency Vesicant Positive Control

Researchers developing medical countermeasures (e.g., antivesicants, decontaminants) should select O-Mustard as a high-potency positive control. Evidence indicates its vesicant toxicity is approximately three times that of standard sulfur mustard [2]. This higher baseline toxicity provides a more stringent and informative challenge model for evaluating the efficacy of protective or therapeutic interventions. Substituting with the less potent sulfur mustard may overestimate the performance of a candidate countermeasure.

Alkylation-Induced Protein Conformational Changes

Investigators studying the structural and functional consequences of alkylating agents on proteins should utilize O-Mustard for its unique ability to induce intramolecular cross-links. Unlike many mustards that form simple monoadducts, O-Mustard's HETEOETE adduct actively bridges different regions of the same protein molecule (e.g., cross-linking Cys34 to Glu86 in HSA), providing a well-defined model system to study alkylation-induced conformational changes, stability, and functional impairment [3].

Persistent Chemical Agent Formulation Studies

O-Mustard is an essential component for studies on the environmental persistence and decontamination of thickened chemical agents. As the active thickener in the 'HT' mixture, its physicochemical properties (e.g., lower freezing point, increased viscosity) directly impact the agent's behavior in warm climates and its adherence to surfaces [2]. Research on decontamination efficacy or environmental fate of 'HT' formulations requires pure O-Mustard to accurately model the mixture's component-specific degradation and remediation challenges.

Application
Selection Property
Validation Focus
Forensic verification of HT/Agent T exposure
Protein/keratin adduct specificity
HETEOETE adduct confirmation by mass spectrometry
Vesicant toxicity model
Comparative toxicity profile
Endpoint comparison with sulfur mustard in research models
Protein alkylation & crosslinking studies
Intramolecular crosslinking capability
Structural conformation and function impact analysis
Environmental persistence of thickened agents
Physicochemical properties as thickener
Viscosity, freezing point, and decontamination efficacy modeling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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